molecular formula C12H17N3O3 B1386300 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid CAS No. 1156112-29-6

2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid

Cat. No. B1386300
CAS RN: 1156112-29-6
M. Wt: 251.28 g/mol
InChI Key: OXCJSXYBWQKETM-UHFFFAOYSA-N
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Description

“2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid” is a chemical compound with the molecular formula C12H17N3O3 . It is also known by other synonyms such as “this compound” and "2-[4-(2-hydroxyethyl)piperazin-1-yl]pyridine-4-carboxylic acid" .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring substituted with a 2-hydroxyethyl group and an isonicotinic acid group . The InChI string representation of the molecule is InChI=1S/C12H17N3O3/c16-8-7-14-3-5-15(6-4-14)11-9-10(12(17)18)1-2-13-11/h1-2,9,16H,3-8H2,(H,17,18) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 251.28 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 4 . The topological polar surface area is 76.9 Ų . The compound is covalently bonded and has a complexity of 280 .

Scientific Research Applications

  • Hydrogen Bond Network Control :

    • Angeloni and Orpen (2001) explored the hydrogen bond networks in tetrachloroplatinate salts of piperazinium and N-protonated isonicotinic acid, showing two-dimensional NH⋯Cl hydrogen bond networks. This study contributes to understanding the structural aspects of compounds related to isonicotinic acid (Angeloni & Orpen, 2001).
  • Antineoplastic Applications :

    • Gillet et al. (1997) reported on piperazine derivatives of butyric acid, including compounds related to 2-hydroxyethyl piperazine, showing differentiation activity on various tumor cells. This highlights the potential of these compounds in cancer therapy (Gillet et al., 1997).
  • Chemotherapy for Tuberculosis :

    • Isler et al. (1955) synthesized various isonicotinic acid hydrazides with different substitutions and tested their antitubercular action. This study is pivotal in the context of tuberculosis treatment (Isler et al., 1955).
  • Synthesis of Functionalized Derivatives :

    • Trofimov et al. (2008) investigated the addition of isonicotinic acid to α,β-acetylenic γ-hydroxy nitriles, resulting in chemo-, regio-, and stereospecific derivatives. This work contributes to the field of synthetic organic chemistry (Trofimov et al., 2008).
  • Antibacterial Agents :

    • Matsumoto and Minami (1975) explored the antibacterial activity of pyrido(2,3-d)pyrimidine derivatives, including piperazine compounds, highlighting their effectiveness against gram-negative bacteria (Matsumoto & Minami, 1975).
  • Synthesis of Intermediates :

    • Ying-qi (2007) reported on the synthesis of ethyl 4-piperidingcarboxylate from isonicotinic acid, which is a significant intermediate in chemical syntheses (Chen Ying-qi, 2007).
  • Pro-Chelating Agents :

    • Charkoudian, Pham, and Franz (2006) developed a pro-chelating agent based on isonicotinic acid for inhibiting iron-promoted hydroxyl radical formation, showcasing the potential in medicinal chemistry (Charkoudian et al., 2006).
  • Coordination Polymers and Luminescence :

    • Yuan and Liu (2005) synthesized a new silver(I) dimer with isonicotinic acid, investigating its structure and fluorescence properties. This research contributes to the development of coordination polymers with potential applications in luminescent materials (Yuan & Liu, 2005).

Biochemical Analysis

Biochemical Properties

2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or allosteric sites, thereby modulating enzyme activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, affecting their function and downstream signaling events .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Furthermore, this compound can impact cell signaling pathways, potentially affecting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, affecting its efficacy. Long-term effects on cellular function have also been observed, with potential impacts on cell viability and function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating cell signaling pathways. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues or organs. Threshold effects have been noted, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it may influence the activity of enzymes involved in the breakdown or synthesis of specific metabolites, thereby affecting metabolic flux and metabolite levels. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s activity, as it may interact with specific biomolecules within these compartments, influencing cellular processes .

properties

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c16-8-7-14-3-5-15(6-4-14)11-9-10(12(17)18)1-2-13-11/h1-2,9,16H,3-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCJSXYBWQKETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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